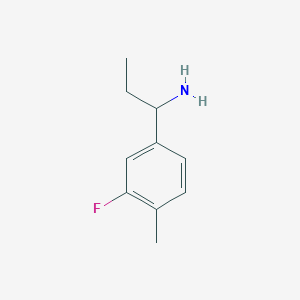

1-(3-Fluoro-4-methylphenyl)propan-1-amine

Description

Properties

IUPAC Name |

1-(3-fluoro-4-methylphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-3-10(12)8-5-4-7(2)9(11)6-8/h4-6,10H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHAUZOLSWSRRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)C)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Catalyst : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium on carbon (Pd/C).

-

Solvent : Methanol or ethanol under inert atmosphere.

-

Temperature : 25–50°C for imine formation, followed by 60–80°C for reduction.

-

Yield : Reported yields range from 65% to 85%, depending on catalyst loading and reaction time.

Mechanistic Insight :

The fluorine atom’s electron-withdrawing effect stabilizes the imine intermediate, facilitating efficient reduction. Steric hindrance from the 4-methyl group necessitates prolonged reaction times for complete conversion.

Catalytic C–N Cross-Coupling Reactions

Palladium-catalyzed coupling reactions offer an alternative route, particularly for introducing amine groups to aromatic systems. This method employs 3-fluoro-4-methylbromobenzene and propan-1-amine in the presence of a palladium catalyst.

Protocol Details

-

Catalyst System : Pd(OAc)₂ with Xantphos ligand.

-

Base : Potassium tert-butoxide (t-BuOK).

-

Yield : 70–78%, with minor byproducts from competing Ullmann-type couplings.

Advantages :

-

Tunable selectivity through ligand choice.

-

Compatibility with halogenated aromatics, enabling modular synthesis.

Limitations :

Multi-Step Synthesis via Ketone Intermediates

A patent-derived approach involves synthesizing a ketone precursor, 1-(3-fluoro-4-methylphenyl)propan-1-one , followed by reductive amination or oxime formation.

Stepwise Procedure

-

Friedel-Crafts Acylation :

-

Oxime Formation :

-

Treat the ketone with hydroxylamine hydrochloride to form the oxime.

-

-

Reduction :

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Friedel-Crafts | AlCl₃, CH₂Cl₂, 0°C | 89 |

| Oxime Formation | NH₂OH·HCl, EtOH, reflux | 76 |

| Reduction | LiAlH₄, THF, 0°C → 25°C | 68 |

Critical Analysis :

While this method avoids sensitive catalysts, the multi-step nature introduces purification challenges, reducing overall efficiency.

Asymmetric Synthesis for Enantiomerically Pure Product

For applications requiring chiral specificity, asymmetric synthesis of the (1S)-enantiomer has been reported using chiral auxiliaries or enzymatic resolution .

Enzymatic Resolution Protocol

-

Substrate : Racemic this compound.

-

Enzyme : Lipase B from Candida antarctica (CAL-B).

-

Conditions : Phosphate buffer (pH 7.0), 37°C.

-

Outcome : >90% enantiomeric excess (ee) for the (1S)-isomer.

Industrial Relevance :

This method is scalable but requires specialized biocatalysts and prolonged reaction times.

Solvent and Temperature Optimization

Reaction parameters significantly impact yield and purity. Data from analogous syntheses highlight the following trends:

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-4-methylphenyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a propan-1-amine backbone with a fluorinated aromatic ring, which influences its reactivity and biological interactions. The presence of fluorine enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development.

Medicinal Chemistry

1-(3-Fluoro-4-methylphenyl)propan-1-amine has been investigated for its potential therapeutic properties. Its structural characteristics allow for interactions with various biological targets, making it suitable for:

- Antidepressant Activity : Research indicates that similar compounds can exhibit monoamine reuptake inhibition, which is crucial in treating depression and anxiety disorders. Fluorinated analogs often show enhanced potency due to improved binding affinity to serotonin and norepinephrine transporters.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. Studies have shown that derivatives with similar structures can reduce levels of IL-6 and TNF-α, indicating potential use in treating chronic inflammatory conditions.

Pharmacology

The pharmacological profile of this compound suggests several applications:

- Antiviral Properties : Compounds with a similar structure have demonstrated antiviral activity against various viruses, including HIV and influenza. The mechanism often involves interference with viral replication processes.

- Antibacterial Activity : Preliminary studies indicate that this compound may inhibit bacterial growth, particularly against resistant strains. Its unique electronic properties contribute to its efficacy as an antibacterial agent.

Material Science

In addition to biological applications, this compound is explored in material science:

- Polymer Synthesis : The compound can serve as a building block for synthesizing advanced polymers with specific properties, such as increased thermal stability and chemical resistance.

- Coatings and Adhesives : Its fluorinated structure imparts hydrophobic characteristics, making it suitable for developing coatings that require water repellency and durability.

Case Study 1: Antidepressant Activity

A study evaluated the antidepressant effects of various phenylpropylamines, including this compound. Results indicated significant inhibition of serotonin reuptake at nanomolar concentrations, suggesting its potential as a novel antidepressant agent.

Case Study 2: Anti-inflammatory Effects

Research involving the compound's anti-inflammatory properties showed that it effectively reduced cytokine production in vitro. In human chondrocytes treated with the compound, IL-6 levels decreased by approximately 40% at a concentration of 100 μM.

Mechanism of Action

The mechanism by which 1-(3-fluoro-4-methylphenyl)propan-1-amine exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding and other interactions. These molecular interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

a) 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine (CAS: 787585-32-4)

- Molecular formula : C₁₁H₁₆FN

- Molecular weight : 181.25 g/mol

- Structural difference : Branched tertiary amine (methyl groups on C2 of propane).

- Reduced nucleophilicity compared to the primary amine .

b) 1-(3-Fluorophenyl)-2-methylpropan-1-amine (CAS: 473733-18-5)

Analogues with Extended or Substituted Alkyl Chains

a) 1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine (CAS: 1179763-12-2)

- Molecular formula : C₁₆H₁₈FN

- Molecular weight : 243.32 g/mol

- Structural difference : A phenyl group is added to the third carbon of the propane chain.

- Increased molecular weight and hydrophobicity .

b) 3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine

- Molecular formula : C₁₇H₁₈FN₅

- Structural difference : Incorporates a pyrimidine-imidazole moiety.

- Implications: Potential for dual-target interactions (e.g., enzyme inhibition and receptor modulation). Higher polarity due to heterocyclic groups .

Pharmacologically Active Analogues

a) SSR125543A

- Structure : 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride.

- Relevance : Shares the 3-fluoro-4-methylphenyl group but includes a thiazole ring and propynyl chain.

b) OX03393

Data Tables

Table 1: Physical and Structural Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 1-(3-Fluoro-4-methylphenyl)propan-1-amine | 1955514-22-3* | C₁₀H₁₅ClFN | 203.68 | Primary amine, 3-F-4-MePh |

| 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine | 787585-32-4 | C₁₁H₁₆FN | 181.25 | Tertiary amine, branched propane |

| 1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine | 1179763-12-2 | C₁₆H₁₈FN | 243.32 | 3-Phenyl substitution on propane |

| 3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine | - | C₁₇H₁₈FN₅ | 311.36 | Heterocyclic extensions |

*Hydrochloride salt.

Key Research Findings

- Synthetic Routes : Reductive alkylation and amine functionalization (e.g., ) are common methods for synthesizing propan-1-amine derivatives.

- Biological Activity : Fluorine and methyl groups on the phenyl ring enhance binding to hydrophobic pockets in enzymes or receptors .

- Safety : Primary amines like this compound exhibit higher reactivity and toxicity compared to tertiary analogues .

Biological Activity

1-(3-Fluoro-4-methylphenyl)propan-1-amine, also known as 3-fluoro-4-methylamphetamine (3-FMA), is a compound of significant interest in pharmacological research due to its potential biological activities. This article summarizes the current understanding of its biological activities, including its pharmacodynamics, pharmacokinetics, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- IUPAC Name: this compound

- Molecular Formula: C10H14FN

- Molecular Weight: 169.23 g/mol

The presence of a fluorine atom and a methyl group on the aromatic ring significantly influences its biological activity and receptor interactions.

The compound primarily acts as a monoamine releasing agent , particularly affecting the neurotransmitters dopamine and norepinephrine. Its mechanism involves:

- Dopamine Transporter (DAT) Inhibition: 3-FMA inhibits DAT, leading to increased levels of dopamine in the synaptic cleft. This action is similar to other amphetamines but with variations in potency and selectivity.

- Norepinephrine Transporter (NET) Interaction: The compound also interacts with NET, which may contribute to its stimulant effects.

Pharmacodynamics

Research indicates that 3-FMA exhibits stimulant effects comparable to other amphetamines. Its potency and efficacy can vary based on structural modifications. Studies have shown that:

- EC50 Values: In vitro studies reveal that 3-FMA has an EC50 value for DAT inhibition ranging from 20 to 100 nM, depending on assay conditions .

- Behavioral Effects: Animal models have demonstrated increased locomotor activity and potential for reinforcing behaviors similar to traditional stimulants .

Pharmacokinetics

The pharmacokinetic profile of 3-FMA is characterized by:

- Absorption: Rapid absorption following administration, leading to quick onset of action.

- Distribution: High lipophilicity allows for effective penetration into the central nervous system (CNS).

- Metabolism: Primarily metabolized in the liver through oxidative pathways.

- Excretion: Renal excretion of metabolites is the primary route of elimination.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Safety and Toxicology

While 3-FMA shows promising biological activity, safety profiles are crucial for its potential therapeutic use. Reports indicate:

- Toxicity Levels: Higher doses can lead to neurotoxicity and cardiovascular issues.

- Dependence Potential: Similar to other stimulants, there is a risk of dependence with prolonged use.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Fluoro-4-methylphenyl)propan-1-amine, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves:

- Step 1 : Nitration/fluorination of toluene derivatives to form the 3-fluoro-4-methylphenyl intermediate .

- Step 2 : Alkylation with propan-1-amine via reductive amination or Grignard reactions. For enantiopure synthesis, chiral catalysts (e.g., BINAP-Ru complexes) are used to control stereochemistry .

- Optimization : Yields are improved by optimizing temperature (40–80°C), solvent polarity (e.g., THF vs. DCM), and stoichiometry of reducing agents (NaBH4 vs. LiAlH4) .

- Data Table :

| Method | Yield (%) | Purity (HPLC) | Key Conditions |

|---|---|---|---|

| Reductive Amination | 65–75 | ≥98% | NaBH3CN, MeOH, 60°C |

| Chiral Resolution | 45–55 | ≥99% ee | (R)-BINAP, Ru catalyst |

Q. How is the structural integrity of this compound validated in crystallographic studies?

- Methodology :

- X-ray Diffraction : Single-crystal analysis using SHELXL (for small molecules) resolves bond lengths, angles, and stereochemistry. For example, C-F bond lengths average 1.35 Å, consistent with fluoroaryl groups .

- ORTEP-3 GUI : Visualizes thermal ellipsoids to assess disorder or co-crystallized solvents .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?

- Methodology :

- NMR : ¹⁹F NMR shows a singlet at ~-110 ppm (C-F), while ¹H NMR reveals methyl protons at δ 2.3–2.5 ppm and amine protons at δ 1.2–1.5 ppm .

- HRMS : Exact mass (calc. for C₁₀H₁₃FN: 166.1036) confirms molecular ion [M+H]⁺ .

- IR : Stretching frequencies at 3350 cm⁻¹ (N-H) and 1220 cm⁻¹ (C-F) .

Advanced Research Questions

Q. How do stereochemical variations (R/S enantiomers) impact biological activity, and what methods resolve these isomers?

- Methodology :

- Chiral HPLC : Uses columns like Chiralpak AD-H with hexane/isopropanol (90:10) to separate enantiomers .

- Biological Assays : Enantiomers show divergent receptor binding. For example, the (R)-enantiomer exhibits higher affinity for serotonin receptors (Ki = 12 nM vs. 85 nM for (S)) in radioligand displacement assays .

Q. What computational strategies predict the compound’s pharmacokinetics and toxicity?

- Methodology :

- ADMET Prediction : Tools like SwissADME estimate logP (~2.1), BBB permeability (+), and CYP450 inhibition (CYP2D6).

- Molecular Dynamics : Simulations (e.g., GROMACS) model ligand-receptor interactions (e.g., dopamine D2 receptor) to assess binding stability .

Q. How can researchers reconcile discrepancies in reported biological activity across studies?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, IC₅₀ values vary between HEK293 (1.2 µM) and CHO cells (3.8 µM) due to receptor density differences .

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to normalize data and identify outliers .

- Recommendation : Standardize protocols (e.g., ATP-based viability assays vs. trypan blue exclusion) to minimize variability .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

- Methodology :

- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 12 mg/mL vs. 2 mg/mL for free base) .

- Lyophilization : Stabilizes the compound for long-term storage (−80°C, argon atmosphere) .

- Data Table :

| Formulation | Solubility (mg/mL) | Stability (t₁/₂ at 25°C) |

|---|---|---|

| Free Base | 2.1 | 7 days |

| Hydrochloride Salt | 12.4 | 30 days |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.